乳清酸-13C,15N2 一水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

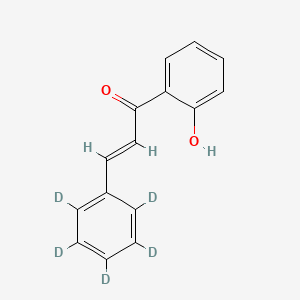

Orotic Acid-13C,15N2 Monohydrate, also known as 6-Carboxyuracil-13C,15N2 Monohydrate, is a labeled form of orotic acid. Orotic acid is a precursor in the biosynthesis of pyrimidine nucleotides and ribonucleic acid. It is released from the mitochondrial enzyme dihydroorotate dehydrogenase for conversion to uridine monophosphate by the cytoplasmic enzyme uridine monophosphate synthase. This compound is often used as a marker for measurement in routine newborn screening for urea cycle disorders .

科学研究应用

Orotic Acid-13C,15N2 Monohydrate has a wide range of scientific research applications:

Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis of pyrimidine nucleotides.

Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.

Medicine: Utilized in newborn screening for urea cycle disorders and in research on liver diseases.

Industry: Applied in the development of pharmaceuticals and as a reference standard in analytical chemistry

作用机制

Target of Action

Orotic Acid-13C,15N2 Monohydrate, a stable isotope labeled derivative of orotic acid, primarily targets the mitochondrial dihydroorotate dehydrogenase (DHODH) and the cytoplasmic UMP synthase enzyme . These enzymes play a crucial role in the biosynthesis of pyrimidine nucleotides, which are essential for the production of DNA and RNA .

Mode of Action

Orotic Acid-13C,15N2 Monohydrate interacts with its targets by being released from the mitochondrial DHODH for conversion to UMP by the cytoplasmic UMP synthase enzyme . This interaction results in the production of pyrimidine nucleotides, which are vital for the synthesis of RNA and DNA .

Biochemical Pathways

The primary biochemical pathway affected by Orotic Acid-13C,15N2 Monohydrate is the pyrimidine biosynthesis pathway . The compound acts as a precursor in this pathway, leading to the production of pyrimidine nucleotides and, subsequently, RNA and DNA . The downstream effects include the regulation of gene expression and protein synthesis, which are fundamental processes in cellular function and growth .

Pharmacokinetics

It’s known that stable heavy isotopes like 13c and 15n have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Orotic Acid-13C,15N2 Monohydrate’s action include the induction of hepatic steatosis and hepatomegaly in rats . Additionally, Orotic Acid is a marker for measurement in routine newborn screening for urea cycle disorders .

生化分析

Biochemical Properties

Orotic Acid-13C,15N2 Monohydrate is involved in the biosynthesis of pyrimidine nucleotides. It is released from the mitochondrial enzyme dihydroorotate dehydrogenase and converted to uridine monophosphate by the cytoplasmic enzyme uridine monophosphate synthase . This compound interacts with various enzymes and proteins, including dihydroorotate dehydrogenase and uridine monophosphate synthase, playing a pivotal role in the synthesis of RNA and DNA .

Cellular Effects

Orotic Acid-13C,15N2 Monohydrate has significant effects on cellular processes. It can induce hepatic steatosis and hepatomegaly in rats, indicating its impact on liver cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It is used as a marker for measuring urea cycle disorders in newborn screening .

Molecular Mechanism

The molecular mechanism of Orotic Acid-13C,15N2 Monohydrate involves its role as a precursor in the biosynthesis of pyrimidine nucleotides. It binds to dihydroorotate dehydrogenase in the mitochondria, facilitating the conversion of dihydroorotate to orotate. Subsequently, orotate is converted to uridine monophosphate by uridine monophosphate synthase in the cytoplasm . This process is crucial for the synthesis of RNA and DNA, highlighting the compound’s importance in genetic material production .

Temporal Effects in Laboratory Settings

In laboratory settings, Orotic Acid-13C,15N2 Monohydrate exhibits stability and is easy to handle due to its monohydrate form . Over time, it has been observed to induce hepatic steatosis and hepatomegaly in rats, indicating long-term effects on liver function . The compound’s stability and degradation are essential factors in its application in biochemical research.

Dosage Effects in Animal Models

The effects of Orotic Acid-13C,15N2 Monohydrate vary with different dosages in animal models. At higher doses, it can induce hepatic steatosis and hepatomegaly in rats . These studies help determine the threshold and toxic effects of the compound, providing valuable insights into its safe and effective use in research.

Metabolic Pathways

Orotic Acid-13C,15N2 Monohydrate is involved in the pyrimidine biosynthesis pathway. It interacts with enzymes such as dihydroorotate dehydrogenase and uridine monophosphate synthase, facilitating the conversion of dihydroorotate to orotate and subsequently to uridine monophosphate . This pathway is crucial for the production of RNA and DNA, highlighting the compound’s role in genetic material synthesis.

Transport and Distribution

Within cells and tissues, Orotic Acid-13C,15N2 Monohydrate is transported and distributed through various mechanisms. It is released from the mitochondrial enzyme dihydroorotate dehydrogenase and transported to the cytoplasm, where it is converted to uridine monophosphate by uridine monophosphate synthase . This transport and distribution are essential for its role in pyrimidine biosynthesis.

Subcellular Localization

Orotic Acid-13C,15N2 Monohydrate is localized in the mitochondria and cytoplasm. It is released from dihydroorotate dehydrogenase in the mitochondria and converted to uridine monophosphate by uridine monophosphate synthase in the cytoplasm . This subcellular localization is crucial for its function in the biosynthesis of pyrimidine nucleotides.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Orotic Acid-13C,15N2 Monohydrate involves the incorporation of stable isotopes of carbon and nitrogen into the orotic acid molecule. The labeled orotic acid is typically synthesized by reacting labeled urea with labeled malonic acid in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the incorporation of the isotopes .

Industrial Production Methods: Industrial production of Orotic Acid-13C,15N2 Monohydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic labeling and purity. The final product is often crystallized and dried to obtain the monohydrate form .

化学反应分析

Types of Reactions: Orotic Acid-13C,15N2 Monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form orotidine-5’-monophosphate.

Reduction: Reduction reactions can convert it to dihydroorotic acid.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like ammonia and amines are commonly used.

Major Products:

Oxidation: Orotidine-5’-monophosphate.

Reduction: Dihydroorotic acid.

Substitution: Various orotic acid derivatives.

相似化合物的比较

Orotic Acid: The unlabeled form of the compound, used in similar metabolic studies.

Dihydroorotic Acid: A reduced form of orotic acid, involved in the same biosynthetic pathway.

Orotidine-5’-Monophosphate: An oxidized form of orotic acid, a key intermediate in nucleotide biosynthesis

Uniqueness: Orotic Acid-13C,15N2 Monohydrate is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This labeling provides valuable insights into the dynamics of nucleotide metabolism and the effects of various metabolic disorders .

属性

CAS 编号 |

1346602-15-0 |

|---|---|

分子式 |

C5H6N2O5 |

分子量 |

177.091 |

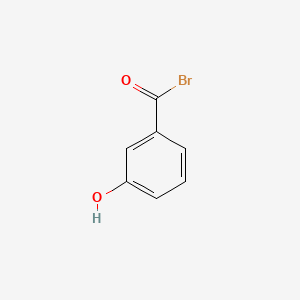

IUPAC 名称 |

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i5+1,6+1,7+1; |

InChI 键 |

YXUZGLGRBBHYFZ-RYBQTAQPSA-N |

SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.O |

同义词 |

1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid-13C,15N2 Monohydrate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。